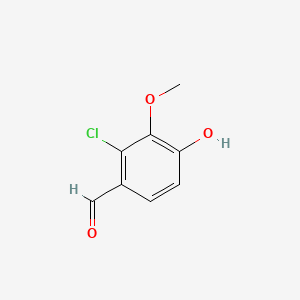

2-Chloro-4-hydroxy-3-methoxybenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGDDUJFJAZQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002837 | |

| Record name | 2-Chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82668-20-0 | |

| Record name | Benzaldehyde, 2-chloro-4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082668200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82668-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Positioning Within Substituted Benzaldehyde Frameworks

2-Chloro-4-hydroxy-3-methoxybenzaldehyde, with its chloro, hydroxyl, and methoxy (B1213986) groups, presents a fascinating case study in the structure-activity relationships of substituted benzaldehydes. The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl and methoxy groups creates a unique electronic environment on the aromatic ring. This electronic push-pull effect can modulate the reactivity of the aldehyde functional group, making it a valuable intermediate for various chemical transformations.

The arrangement of these functional groups also allows for specific chemical reactions. For instance, the hydroxyl group can be a site for etherification or esterification, while the aldehyde can participate in condensation reactions to form Schiff bases and other derivatives. The chlorine atom, while generally less reactive on an aromatic ring, can influence the regioselectivity of further substitution reactions. The molecule's structure is nearly planar, and it features intramolecular hydrogen bonding between the hydroxyl and methoxy groups. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 37687-57-3 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Melting Point | 204-208 °C |

| Appearance | Solid |

Research Significance and Interdisciplinary Relevance

Spectroscopic Fingerprinting in Research Contexts

Specific, experimentally verified ¹H and ¹³C NMR data for this compound are not widely available in peer-reviewed literature. However, a patent for POLQ inhibitors describes the use of this compound as a starting material and provides ¹H NMR data for a resulting derivative in DMSO-d₆. google.com This suggests the successful synthesis and implicit characterization of the starting material.

For the parent compound, the expected ¹H NMR spectrum would display distinct signals corresponding to the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) protons. The aldehydic proton would appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be concentration and solvent-dependent. The methoxy group would present as a sharp singlet around 3.8-4.0 ppm. The two aromatic protons would appear as doublets, with their chemical shifts and coupling constants determined by their positions relative to the various electron-withdrawing and electron-donating groups.

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would have the most downfield chemical shift, typically between 185 and 195 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with their specific shifts influenced by the attached substituents. The methoxy carbon would appear around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Carbon Type | Predicted Chemical Shift (ppm) |

| Aldehydic-H | 9.5 - 10.5 | Singlet | C=O | 185 - 195 |

| Aromatic-H | 6.5 - 8.0 | Doublets | Aromatic C-Cl | 120 - 130 |

| Hydroxyl-H | Variable | Broad Singlet | Aromatic C-OH | 145 - 155 |

| Methoxy-H | 3.8 - 4.0 | Singlet | Aromatic C-OCH₃ | 140 - 150 |

| Aromatic C-CHO | 125 - 135 | |||

| Aromatic C-H | 110 - 125 | |||

| -OCH₃ | 55 - 60 |

Detailed experimental FT-IR and FT-Raman spectra specifically for this compound are not readily found in the literature. However, the vibrational modes can be predicted based on the functional groups present and by comparison with similar substituted benzaldehydes. inference.org.uknih.gov

The FT-IR spectrum is expected to be characterized by several key absorption bands. A strong, sharp band corresponding to the C=O stretching of the aldehyde group would be prominent, typically appearing in the region of 1680-1700 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would be visible as a broad band in the 3200-3600 cm⁻¹ region. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group and the phenolic C-O stretching would result in bands in the fingerprint region, likely between 1200 and 1300 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically 600-800 cm⁻¹.

The FT-Raman spectrum would complement the FT-IR data. Aromatic ring stretching vibrations are usually strong in Raman spectra, appearing in the 1400-1600 cm⁻¹ range. The C=O stretch would also be visible.

Table 2: Predicted Vibrational Frequencies for this compound Note: These are predicted values based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch (methoxy) | 2850 - 2960 | Medium |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |

| C-O stretch (methoxy and phenol) | 1200 - 1300 | Strong |

| C-Cl stretch | 600 - 800 | Medium to Strong |

Experimental mass spectrometry data specifically for this compound is not detailed in readily accessible literature. However, the expected mass spectrum can be inferred. The molecular weight of the compound (C₈H₇ClO₃) is 186.59 g/mol . In a mass spectrum, one would expect to see a molecular ion peak [M]⁺ at m/z 186. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 188 with about one-third the intensity of the [M]⁺ peak would be a definitive feature. nih.gov

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion (m/z 185), or the loss of the formyl group (•CHO) to give an [M-29]⁺ ion (m/z 157). docbrown.info Further fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO).

While a specific UV-Vis spectrum for this compound is not available, its absorption characteristics can be predicted based on the chromophores present. The molecule contains a substituted benzene (B151609) ring, which is a strong chromophore. The presence of the aldehyde, hydroxyl, and methoxy groups as auxochromes will influence the position and intensity of the absorption bands.

Substituted benzaldehydes typically exhibit two main absorption bands in the UV region. researchgate.net These correspond to the π → π* and n → π* electronic transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transition of the carbonyl group is less intense and appears at a longer wavelength. uobabylon.edu.iq For this compound, the absorption maxima (λ_max) are expected in the range of 250-300 nm for the π → π* transitions. The presence of the hydroxyl and methoxy groups, which are electron-donating, and the chloro and aldehyde groups, which are electron-withdrawing, will cause shifts in these absorption bands compared to unsubstituted benzaldehyde.

Solid-State Structural Analysis by X-ray Crystallography

A definitive crystal structure for this compound determined by single-crystal X-ray diffraction is not available in the public domain. Such an analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

However, crystal structures of closely related benzaldehyde derivatives have been reported. researchgate.netresearchgate.net These studies reveal that the packing of such molecules in the crystal lattice is often governed by hydrogen bonding, particularly involving the hydroxyl and carbonyl groups, as well as by π-π stacking interactions between the aromatic rings. For this compound, it is anticipated that the phenolic hydroxyl group would act as a hydrogen bond donor, and the carbonyl oxygen would act as a hydrogen bond acceptor, leading to the formation of chains or dimeric structures in the solid state. The planarity of the molecule would facilitate efficient crystal packing.

Despite a comprehensive search for scientific literature, specific crystallographic data for the compound this compound, including its crystal packing, unit cell parameters, and detailed non-covalent interactions, is not publicly available.

Detailed structural analysis, which forms the basis of the requested article outline, relies on experimental data obtained through techniques such as X-ray crystallography. The absence of published crystallographic studies for this compound means that a scientifically accurate and verifiable article focusing on its specific crystal structure, as per the requested outline, cannot be generated at this time.

Information on related compounds, such as isomers and derivatives of vanillin (B372448), is available but does not provide the specific data required for this compound. Therefore, to maintain scientific accuracy and adhere strictly to the provided outline, the article cannot be produced.

Synthetic Methodologies for 2 Chloro 4 Hydroxy 3 Methoxybenzaldehyde

Established Synthetic Pathways from Aromatic Precursors

Traditional synthetic routes often commence with vanillin (B372448) or related structures, leveraging the existing functional groups to direct subsequent modifications. These multi-step processes are well-documented and form the foundation of this compound's synthesis.

A common and established route to 2-Chloro-4-hydroxy-3-methoxybenzaldehyde begins with vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis involves a sequence of reactions designed to introduce the chlorine atom at the C-2 position. The hydroxyl and aldehyde groups present in vanillin are key to directing this functionalization. While direct chlorination of vanillin can lead to a mixture of products, a multi-step approach allows for greater control.

One such pathway may involve the protection of the phenolic hydroxyl group, followed by a directed ortho-chlorination, and subsequent deprotection. For instance, the hydroxyl group can be converted to an ether or an ester to prevent side reactions and to influence the regioselectivity of the chlorination step. The aldehyde group, being a meta-director, along with the ortho, para-directing methoxy (B1213986) group, influences the position of the incoming chloro substituent. The precise sequence and choice of reagents are critical for achieving the desired isomer. researchgate.net

The introduction of the chloro and hydroxyl groups at specific positions on the benzaldehyde (B42025) ring is a critical aspect of the synthesis. A laboratory-scale preparation can be adapted from methods used for similar structures, such as the synthesis of vanillin itself from 4-hydroxybenzaldehyde. udel.edu This process involves a two-step sequence: electrophilic aromatic substitution (bromination, in the case of the vanillin synthesis) followed by a copper-mediated nucleophilic substitution to introduce the methoxy group. udel.edu

For this compound, a similar strategic approach is necessary. Direct chlorination of a precursor like 3-hydroxy-4-methoxybenzaldehyde (isovanillin) can be considered. The regioselectivity of this electrophilic substitution would be directed by the existing hydroxyl and methoxy groups. The hydroxyl group is a strongly activating ortho, para-director, and the methoxy group is also an activating ortho, para-director. Their combined influence would direct the incoming chlorine atom.

Another approach involves starting with a precursor that already contains the chlorine atom and then introducing the hydroxyl group. For example, the demethylation of 2-chloro-3,4-dimethoxybenzaldehyde (B52801) can yield the desired product. prepchem.com This reaction is often achieved using strong acids like hydrobromic acid or Lewis acids such as aluminum chloride. prepchem.comchemicalbook.com

| Precursor | Reagent(s) | Product | Reference |

| 2-Chloro-3,4-dimethoxybenzaldehyde | Aluminum Chloride (AlCl₃), Dichloroethane | This compound | prepchem.com |

| 3-alkoxy-4-methoxybenzaldehyde | Acid | 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) | google.com |

Advanced Synthetic Techniques for Improved Yield and Purity

To overcome the limitations of traditional methods, such as low yields and the formation of isomeric byproducts, advanced synthetic strategies have been developed. These techniques often focus on improving regioselectivity and reaction efficiency.

A sophisticated strategy for synthesizing substituted benzaldehydes involves the selective protection and deprotection of hydroxyl groups. In the context of synthesizing this compound, a potential route could start from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). google.com This pathway would involve the selective protection of the 3-hydroxyl group, followed by chlorination at the 2-position, and subsequent deprotection.

Alternatively, a process starting from a dihydroxy precursor could be employed. For example, the regioselective alkylation of 2,4-dihydroxybenzaldehydes has been demonstrated using cesium bicarbonate as a mild base, which favors alkylation at the 4-position. nih.gov While this specific example does not produce the target compound, the principle of selective alkylation is a key advanced technique.

A process for preparing isovanillin involves the O-methylation of a 3-alkoxy-4-hydroxybenzaldehyde, followed by the dealkylation of the resulting 3-alkoxy-4-methoxybenzaldehyde. google.com This highlights the strategic use of alkylation and dealkylation to manipulate functional groups and achieve the desired substitution pattern.

| Starting Material | Key Transformation | Intermediate/Product | Significance | Reference |

| 3-alkoxy-4-hydroxybenzaldehyde | O-methylation | 3-alkoxy-4-methoxybenzaldehyde | Preparation of a key precursor for isovanillin. | google.com |

| 3-alkoxy-4-methoxybenzaldehyde | Dealkylation with acid | Isovanillin | Demonstrates a strategic dealkylation step. | google.com |

| 2,4-dihydroxybenzaldehyde | Regioselective alkylation with CsHCO₃ | 4-alkoxy-2-hydroxybenzaldehyde | Shows a method for selective functionalization of a dihydroxy precursor. | nih.gov |

Reaction Condition Optimization for Preparative Scale

For the synthesis to be viable on a larger, preparative scale, the optimization of reaction conditions is crucial. This involves maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. Studies on similar syntheses, such as the preparation of vanillin, have shown that factors like reaction time, temperature, and the choice of solvent and catalyst can significantly impact the outcome. core.ac.uk

For instance, in a multi-step synthesis, optimizing each individual step is necessary. In a chlorination reaction, the concentration of the chlorinating agent and the reaction temperature must be carefully controlled to prevent over-chlorination or the formation of undesired isomers. In a demethylation step, the choice of demethylating agent and the reaction conditions can affect the selectivity and yield. For example, the use of aluminum chloride in dichloroethane requires reflux for a specific duration to ensure complete conversion. prepchem.com The scale-up of such reactions requires careful consideration of heat transfer and reagent addition rates to maintain control over the reaction. core.ac.uk

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Hydroxy 3 Methoxybenzaldehyde

Reactivity of the Aldehyde Group in Organic Synthesis

The aldehyde group is a key site for a range of chemical transformations, including reductions to alcohols and oxidations to carboxylic acids.

The aldehyde functional group in 2-Chloro-4-hydroxy-3-methoxybenzaldehyde can be readily reduced to a primary alcohol, yielding 2-chloro-4-hydroxy-3-methoxybenzyl alcohol. This transformation is a fundamental reaction in organic synthesis, often achieved using various reducing agents.

Detailed Research Findings:

Commonly employed reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. Sodium borohydride is a mild and selective reagent that reduces aldehydes and ketones to their corresponding alcohols. harvard.eduambeed.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at or below room temperature. harvard.edu For instance, the reduction of similar hydroxybenzaldehydes, such as 2-hydroxy-3-methoxybenzaldehyde (B140153), to the corresponding benzyl (B1604629) alcohol is effectively carried out using sodium borohydride.

Catalytic hydrogenation is another effective method, employing hydrogen gas in the presence of a metal catalyst such as platinum or ruthenium supported on a solid matrix like alumina. google.com This method is widely used in industrial processes for the reduction of aldehydes.

| Reducing Agent | Typical Reaction Conditions | Product | General Observations |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature | 2-Chloro-4-hydroxy-3-methoxybenzyl alcohol | Mild and selective reduction of the aldehyde group. harvard.eduambeed.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Platinum or Ruthenium on Alumina, elevated pressure and temperature | 2-Chloro-4-hydroxy-3-methoxybenzyl alcohol | Efficient for large-scale synthesis. google.com |

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 2-chloro-4-hydroxy-3-methoxybenzoic acid. This oxidation is a common transformation in organic synthesis.

Detailed Research Findings:

Various oxidizing agents can be employed for this conversion. The choice of oxidant depends on the desired selectivity and reaction conditions. For related hydroxybenzaldehydes, oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are known to convert the aldehyde to a carboxylic acid. The resulting 2-chloro-4-hydroxy-3-methoxybenzoic acid is a known compound, available as a building block in chemical synthesis. schd-shimadzu.com

| Oxidizing Agent | Product | CAS Number of Product |

| Potassium Permanganate (KMnO₄) | 2-Chloro-4-hydroxy-3-methoxybenzoic acid | 87277-06-3 schd-shimadzu.com |

| Chromium Trioxide (CrO₃) | 2-Chloro-4-hydroxy-3-methoxybenzoic acid | 87277-06-3 schd-shimadzu.com |

Aromatic Ring Functional Group Chemistry

The substituents on the aromatic ring, namely the chlorine atom, the phenolic hydroxyl group, and the methoxy (B1213986) group, each exhibit characteristic reactivities.

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging but can be facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgbyjus.comlibretexts.org In this compound, the aldehyde group, being electron-withdrawing, can activate the chlorine atom for nucleophilic attack.

Detailed Research Findings:

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The rate of this reaction is influenced by the nature of the nucleophile and the solvent. While specific examples of nucleophilic substitution on this compound are not extensively documented in readily available literature, the principles of SNAr suggest that strong nucleophiles could displace the chloride. For related 2-chlorobenzaldehydes, reactions with nucleophiles can lead to substitution products. rjpbcs.com

The phenolic hydroxyl and methoxy groups on the aromatic ring can undergo various transformations, such as etherification and demethylation.

Detailed Research Findings:

The phenolic hydroxyl group can be readily converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. Zirconium and hafnium complexes have been shown to catalyze the reductive etherification of various substituted benzaldehydes, including vanillin (B372448), with isopropanol (B130326) to form the corresponding isopropyl ethers. osti.gov

The methoxy group can be cleaved to a hydroxyl group (demethylation) using strong acids like hydrobromic acid or Lewis acids such as aluminum trichloride (B1173362) in the presence of a nucleophile like pyridine. google.com For instance, the demethylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to 2,3-dihydroxybenzaldehyde (B126233) has been achieved using aluminum trichloride and an iodide source. google.com

| Reaction Type | Reagents and Conditions | Product Type | General Observations |

| Etherification (of hydroxyl group) | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy derivative | A standard method for protecting or modifying phenolic hydroxyls. |

| Reductive Etherification | Zr or Hf complexes, Isopropanol | Isopropyl ether derivative | Catalytic method for ether formation. osti.gov |

| Demethylation (of methoxy group) | Strong acid (e.g., HBr) or Lewis acid (e.g., AlCl₃) | Dihydroxy derivative | Cleavage of the methyl-aryl ether bond. google.com |

Cyclization Reactions and Heterocyclic Compound Formation

This compound can serve as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Detailed Research Findings:

One important class of reactions is the synthesis of chalcones, which are precursors to flavonoids. Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of an acid or base catalyst. nih.govufms.br For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) is commonly used in the synthesis of a variety of chalcone (B49325) derivatives. ufms.br These chalcones can then undergo further cyclization to form flavones. researchgate.net

The Pictet-Spengler reaction is another powerful method for constructing heterocyclic systems, particularly tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.org While direct examples with this compound are not prominent, its aldehyde functionality makes it a potential substrate for such cyclizations with appropriate amine partners.

Furthermore, substituted benzaldehydes are key components in the synthesis of quinolines. organic-chemistry.org For instance, 2-chloroquinoline-3-carbaldehydes can be synthesized and subsequently used to build more complex heterocyclic structures. nih.gov Three-component reactions involving anilines, aldehydes, and other reagents can lead to the formation of substituted quinolines. rsc.org

| Reaction Type | Reactants | Product Type | Key Features |

| Claisen-Schmidt Condensation | Acetophenone derivative, Acid or Base catalyst | Chalcone | Formation of an α,β-unsaturated ketone. nih.govufms.br |

| Pictet-Spengler Reaction | β-Arylethylamine, Acid catalyst | Tetrahydro-β-carboline or Tetrahydroisoquinoline | Formation of a new heterocyclic ring fused to the aromatic system. wikipedia.orgmdpi.com |

| Quinoline (B57606) Synthesis | Aniline, other components (e.g., amines, ketones) | Substituted Quinoline | Construction of the quinoline ring system. nih.govrsc.org |

Synthesis and Exploration of Derivatives and Analogs of 2 Chloro 4 Hydroxy 3 Methoxybenzaldehyde

Condensation Reactions for Schiff Base Ligands

The condensation reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic synthesis. nih.govmediresonline.org 2-Chloro-4-hydroxy-3-methoxybenzaldehyde serves as a valuable aldehyde component in these reactions. The presence of the hydroxyl and methoxy (B1213986) groups on the aromatic ring, in addition to the chloro substituent, modulates the electronic properties of the aldehyde and influences the reactivity and stability of the resulting Schiff bases. nih.govacs.org These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and a selected primary amine in a suitable solvent, such as ethanol (B145695). mediresonline.orgmdpi.com The resulting imine (or azomethine) group (-C=N-) is a key feature that allows these molecules to function as versatile ligands. nih.govmdpi.com

Schiff bases derived from substituted benzaldehydes, including analogs like 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), are widely reported. rsc.orgnih.gov The synthesis process often involves a simple, one-pot reaction, leading to high yields of the target Schiff base. mediresonline.org These compounds are not only intermediates for further synthetic elaborations but are also studied for their inherent chemical properties. nih.gov

Chelation Chemistry and Metal Complexation Research

Schiff bases are excellent chelating agents, particularly those possessing additional donor atoms like the hydroxyl group found in derivatives of this compound. nih.govrsc.org The imine nitrogen and the phenolic oxygen atoms can coordinate with a central metal ion to form stable chelate rings. mdpi.comresearchgate.net This ability to form multi-dentate coordination complexes has led to extensive research in the field of coordination chemistry. mdpi.comnih.gov

The synthesis of metal complexes typically involves the reaction of a pre-formed Schiff base ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent. mdpi.com Alternatively, template synthesis can be employed, where the Schiff base is formed in situ in the presence of the metal ion, which acts as a template to direct the condensation reaction. researchgate.net Research has explored the complexation of Schiff bases derived from related hydroxybenzaldehydes with a variety of transition metals, including copper(II), cobalt(III), and zinc(II). mdpi.comnih.govnih.gov The resulting metal complexes often exhibit distinct geometries, such as distorted octahedral or square pyramidal, depending on the metal ion and the specific structure of the ligand. mdpi.comnih.gov

Formation of Thiosemicarbazone Derivatives and Coordination Compounds (e.g., Rhenium(I) Complexes)

Thiosemicarbazones are a class of Schiff bases formed by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). They are of significant interest due to their potent coordination capabilities. nih.govnih.gov The reaction of this compound with thiosemicarbazide or its N-substituted derivatives yields the corresponding thiosemicarbazone ligands. researchgate.netresearchgate.net This reaction is typically performed under reflux in an ethanol solution. nih.gov

These thiosemicarbazone ligands are effective chelators for transition metals. Research has been specifically conducted on the synthesis of Rhenium(I) complexes using thiosemicarbazones derived from 2-chloro-4-hydroxy-benzaldehyde. researchgate.netresearchgate.net In these complexes, the rhenium atom is coordinated by the sulfur and the azomethine nitrogen atoms of the thiosemicarbazone ligand, forming a stable five-membered chelate ring. researchgate.netresearchgate.net The synthesis involves reacting the thiosemicarbazone ligand with a Rhenium(I) precursor, such as fac-[ReX(CO)3(CH3CN)2] (where X = Br, Cl), in a solvent like chloroform. researchgate.netresearchgate.net The resulting coordination geometry around the Rhenium(I) center is typically a distorted octahedron. researchgate.netresearchgate.net Dimeric structures established by Re–S–Re bridges have also been observed. researchgate.netresearchgate.net

| Ligand Precursor | Rhenium Precursor | Resulting Complex Type | Reference |

| N-Thioamide thiosemicarbazone of 2-chloro-4-hydroxy-benzaldehyde | fac-[ReX(CO)3(CH3CN)2] (X = Br, Cl) | Adducts [ReX(CO)3(HL)] | researchgate.net |

| N-Thioamide thiosemicarbazone of 2-chloro-4-hydroxy-benzaldehyde | [ReBr(CO)5] | Adducts [ReBr(CO)3(HL)] | researchgate.net |

| Adducts [ReX(CO)3(HL)] | Slow evaporation | Dimer structures [Re2(L)2(CO)6] | researchgate.netresearchgate.net |

Construction of Quinazoline (B50416) Scaffolds

Quinazolines and their derivatives, such as quinazolinones, are important heterocyclic scaffolds. Their synthesis can be achieved through various methods, often involving the cyclization of anthranilic acid derivatives or other ortho-substituted anilines. nih.govorganic-chemistry.orgnih.gov Common strategies include the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides at high temperatures. nih.gov

While direct synthesis from this compound is not the most common route, aldehydes can be incorporated into quinazoline structures. For instance, a 2-aminobenzamide (B116534) can be reacted with an aldehyde in the presence of an oxidizing agent. More frequently, a pre-formed quinazoline core is functionalized. For example, a 3-amino-quinazoline derivative can be reacted with chloroacetyl chloride to yield an intermediate that can be further elaborated. nih.gov The aldehyde itself could be oxidized to the corresponding carboxylic acid (an anthranilic acid analog if an amino group were present) to serve as a direct precursor for cyclization reactions.

Development of Azo and Azo-Azomethine Systems

The phenolic nature of this compound makes it an excellent coupling component for the synthesis of azo compounds. The process begins with the diazotization of a primary aromatic amine, such as 2-amino-4-chlorobenzenesulfonamide, using sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. researchgate.net This reactive intermediate is then coupled with the activated aromatic ring of this compound (a derivative of vanillin) at low temperatures (0-5°C). researchgate.net The coupling typically occurs at the position para to the strong activating hydroxyl group.

The resulting azo-aldehyde can then be used as a scaffold to build more complex structures. researchgate.net Specifically, the aldehyde functional group can undergo condensation with various primary amines or sulfa drugs (like sulfanilamide, sulfadiazine, and sulfathiazole) to form azo-azomethine compounds. researchgate.net These molecules uniquely combine the chromophoric azo group (-N=N-) with the azomethine group (-CH=N-).

| Step | Reactants | Product | Reference |

| 1. Diazotization | 2-amino-4-chlorobenzenesulfonamide, NaNO₂, HCl | Diazonium salt | researchgate.net |

| 2. Azo Coupling | Diazonium salt, 4-hydroxy-3-methoxybenzaldehyde | Azo-aldehyde | researchgate.net |

| 3. Condensation | Azo-aldehyde, Primary amines (e.g., sulfa drugs) | Azo-azomethine compounds | researchgate.net |

Preparation of Thiazolidinone Ring Systems

Thiazolidinones are five-membered heterocyclic rings containing both sulfur and nitrogen. A key synthetic route to these structures utilizes intermediates derived from this compound. Following the creation of azo-azomethine compounds as described previously, these can be further reacted to form thiazolidinone rings. researchgate.net

The cyclization is achieved by reacting the azo-azomethine (which contains an imine bond) with thioglycolic acid, often in the presence of a catalyst like zinc chloride. researchgate.net This reaction is a cyclocondensation where the thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group condenses with the imine nitrogen, forming the heterocyclic ring. This multi-step synthesis demonstrates how the initial aldehyde structure can be elaborated into progressively more complex heterocyclic systems. researchgate.net Other general methods for thiazolidinone synthesis include the Knoevenagel condensation of a starting thiazolidinone core with an aldehyde. nih.gov

Benzoxazole (B165842) Derivative Synthesis

Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. A primary method for their synthesis is the condensation of a 2-aminophenol (B121084) with an aldehyde, followed by cyclization. nih.govnih.gov this compound can serve as the aldehyde component in this reaction sequence.

The synthesis is typically a two-step process. First, the aldehyde undergoes a condensation reaction with a 2-aminophenol to form a phenolic Schiff base. nih.govnih.gov In the second step, this Schiff base intermediate undergoes oxidative cyclization to form the benzoxazole ring. nih.gov Various catalysts and reaction conditions have been developed to promote this cyclization, including the use of NaCN or catalytic ionic liquids. nih.govnih.gov This method allows for the incorporation of the substituted phenyl ring from the original aldehyde into the final 2-substituted benzoxazole structure. nih.gov

| Starting Materials | Intermediate | Final Product | Reference |

| 4-Hydroxy-3-methoxybenzaldehyde, 2-Aminophenol | Schiff Base | 2-Substituted Benzoxazole | nih.gov |

| Benzaldehyde (B42025), 2-Aminophenol, LAIL@MNP catalyst | (Not isolated) | Benzoxazole | nih.gov |

Design and Synthesis of Fluorescent Probes (e.g., BODIPY-based Structures)

The strategic design of fluorescent probes often leverages the versatile 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold due to its exceptional photophysical properties. These properties include high molar absorption coefficients, sharp emission peaks, and high fluorescence quantum yields. The functionalization of the BODIPY core, particularly at the meso (or 8-) position with substituted aryl groups, allows for the fine-tuning of its spectral and sensing characteristics. The use of this compound as a precursor for the meso-aryl substituent presents a compelling strategy for developing novel fluorescent probes with unique electronic and photophysical profiles.

Design Strategy

The design of a BODIPY-based fluorescent probe originating from this compound is predicated on the electronic effects of the substituents on the phenyl ring. The methoxy (-OCH₃) and hydroxyl (-OH) groups are electron-donating, which can increase the electron density of the BODIPY core and potentially lead to red-shifted absorption and emission spectra. Conversely, the chloro (-Cl) group is an electron-withdrawing group, which tends to decrease the electron density. mdpi.com This combination of electron-donating and electron-withdrawing groups on the same meso-aryl ring can lead to interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which is often sensitive to the local environment, making such probes potentially useful as sensors for polarity or viscosity. rsc.org

The hydroxyl group, in particular, can serve as a proton-sensitive site, enabling the development of pH-sensitive fluorescent probes. mdpi.com Deprotonation of the phenolic hydroxyl group in basic media would enhance its electron-donating ability, leading to significant changes in the absorption and fluorescence spectra.

Proposed Synthesis

The synthesis of meso-(2-chloro-4-hydroxy-3-methoxyphenyl) substituted BODIPY dyes can be achieved through established synthetic protocols for BODIPY compounds. nih.gov The most common and direct approach involves the acid-catalyzed condensation of a suitable pyrrole (B145914) derivative, such as 2,4-dimethylpyrrole (B27635), with the aldehyde precursor, this compound. beilstein-journals.org

The general synthetic pathway would proceed as follows:

Condensation: this compound is reacted with two equivalents of 2,4-dimethylpyrrole in an appropriate solvent, such as dichloromethane (B109758) (CH₂Cl₂), under an inert atmosphere. A catalytic amount of a strong acid, typically trifluoroacetic acid (TFA), is used to facilitate the condensation reaction, leading to the formation of a dipyrromethane intermediate. nih.gov

Oxidation: The resulting dipyrromethane is highly susceptible to oxidation. Therefore, an in-situ oxidation step is carried out using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. This step converts the dipyrromethane to the corresponding dipyrromethene, which is the immediate precursor to the BODIPY core. researchgate.net

Boron Complexation: The final step involves the complexation of the dipyrromethene with a boron source. This is typically achieved by treating the reaction mixture with a base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), followed by the addition of boron trifluoride diethyl etherate (BF₃·OEt₂). researchgate.net The base deprotonates the dipyrromethene, and the subsequent addition of BF₃·OEt₂ results in the formation of the stable, fluorescent BODIPY core.

The crude product would then be purified using standard techniques such as column chromatography to yield the desired 8-(2-chloro-4-hydroxy-3-methoxyphenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.

Anticipated Research Findings

While specific experimental data for a BODIPY probe derived from this compound is not available, the expected photophysical properties can be inferred from studies on similarly substituted BODIPY dyes.

The presence of both electron-donating (-OH, -OCH₃) and electron-withdrawing (-Cl) groups on the meso-phenyl ring is expected to influence the electronic transitions within the BODIPY chromophore. The interplay of these substituents would likely result in a probe with distinct solvatochromic properties, where the emission wavelength and quantum yield could vary significantly with solvent polarity. uminho.pt

The photophysical properties of a hypothetical BODIPY derivative are presented in the table below, based on typical values for aryl-substituted BODIPYs.

| Property | Expected Value/Characteristic | Rationale |

| Absorption Maximum (λabs) | ~500-520 nm | Typical range for meso-phenyl substituted BODIPYs. The exact position would be influenced by the net electronic effect of the substituents. |

| Emission Maximum (λem) | ~510-540 nm | Generally a small Stokes shift is observed for BODIPY dyes. |

| Molar Absorptivity (ε) | High (> 80,000 M⁻¹cm⁻¹) | A characteristic feature of the BODIPY chromophore. |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | The presence of the free rotor meso-phenyl group can lead to some non-radiative decay, but BODIPYs are generally highly fluorescent. The chloro and methoxycarbonyl groups have been shown to enhance quantum yields in some cases. mdpi.com |

| pH Sensitivity | Yes | The phenolic hydroxyl group can be deprotonated, leading to changes in absorption and emission, making it a potential pH sensor. mdpi.com |

Further research would involve the detailed characterization of the synthesized probe, including its absorption and emission spectra in various solvents, determination of its fluorescence quantum yield, and investigation of its sensitivity to pH changes. These studies would validate the design strategy and elucidate the full potential of this novel fluorescent probe in various applications, such as cellular imaging and environmental sensing.

Computational and Theoretical Studies on 2 Chloro 4 Hydroxy 3 Methoxybenzaldehyde

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods model the molecule's electronic and nuclear arrangement to predict its behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies.

To determine the ground state properties of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde, its geometry is optimized using a basis set like 6-31G* or 6-311G*. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 3-chloro-4-methoxybenzaldehyde (B1194993), DFT calculations have been used to determine its stable conformation and geometric parameters. nih.gov The optimized structure reveals the planarity of the benzene (B151609) ring and the relative orientations of the chloro, hydroxyl, methoxy (B1213986), and aldehyde functional groups.

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzaldehyde (B42025) (Calculated at the B3LYP level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 119.5 |

| C-O (hydroxyl) | 1.360 | C-C-O | 121.0 |

| C-O (methoxy) | 1.370 | C-O-C | 117.0 |

| C=O (aldehyde) | 1.210 | C-C=O | 124.0 |

| C-H (aldehyde) | 1.110 | C-C-H | 116.0 |

Note: This table is illustrative and shows typical values for a substituted benzaldehyde. The actual values for this compound would require specific calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. The Hartree-Fock (HF) method, often used with a basis set like 6-31G*, is a foundational ab initio approach. These methods are valuable for studying molecular properties and conformational analysis.

For isomers of the title compound, such as 2-chloro-3-hydroxybenzaldehyde, ab initio calculations at the RHF/6-31G* level have been used to identify different conformers and investigate the effects of intramolecular and intermolecular interactions, such as hydrogen bonding. nih.gov Such studies can determine the relative energies of different rotational isomers (rotamers) arising from the orientation of the hydroxyl and aldehyde groups, providing insight into the most stable molecular conformations. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in the interpretation of experimental spectra by predicting spectroscopic parameters.

Simulation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in simulating these spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated.

For a molecule like this compound, the calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method. nih.gov The comparison between the calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific motions of the atoms, such as C-H stretching, C=O stretching of the aldehyde, O-H bending, and ring vibrations. For example, studies on similar molecules like 3-chloro-4-methoxybenzaldehyde have successfully used this approach to assign their vibrational spectra. nih.govresearchgate.net

Table 2: Representative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Benzaldehyde

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| O-H Stretch | ~3400 (broad) | - | ~3450 |

| C-H (aldehyde) Stretch | ~2850, ~2750 | ~2850, ~2750 | ~2840, ~2745 |

| C=O Stretch | ~1680 | ~1680 | ~1690 |

| C-C Ring Stretch | ~1580 | ~1580 | ~1585 |

| O-H Bend | ~1390 | - | ~1395 |

| C-O (hydroxyl) Stretch | ~1250 | ~1250 | ~1255 |

| C-Cl Stretch | ~780 | ~780 | ~785 |

Note: This table is illustrative. The specific frequencies for this compound would be determined from its own experimental and calculated spectra.

Calculation of NMR Chemical Shifts for Structural Confirmation (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). nih.gov

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, the structural assignment of this compound can be unequivocally confirmed. chemicalbook.com This is particularly useful for distinguishing between isomers and confirming the positions of the substituents on the aromatic ring.

Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Substituted Benzaldehyde

| Proton | Experimental δ | Calculated δ (GIAO) |

| H (aldehyde) | ~9.8 | ~9.7 |

| H (aromatic) | ~7.4 | ~7.3 |

| H (aromatic) | ~7.1 | ~7.0 |

| H (hydroxyl) | ~6.0 (variable) | ~5.9 |

| H (methoxy) | ~3.9 | ~3.8 |

Note: This table is for illustrative purposes. Actual chemical shifts depend on the specific structure and solvent.

Advanced Electronic Structure Analyses

Beyond ground state geometry and spectra, computational studies can reveal deeper insights into the electronic nature of a molecule.

Analyses such as the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. mdpi.com The MEP map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups, and positive potential around the hydroxyl and aldehydic protons.

Frontier Molecular Orbital (FMO) Theory and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ucsb.edunumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and a greater potential for intramolecular charge transfer (ICT). numberanalytics.com

For this compound, the HOMO is expected to be primarily localized on the benzene ring and the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. The electron-withdrawing nature of the chloro (-Cl) and aldehyde (-CHO) groups would contribute significantly to the localization of the LUMO. This distribution facilitates intramolecular charge transfer from the electron-rich portions of the molecule to the electron-poor regions.

In a related study on 4-hydroxy-3-methoxybenzaldehyde (vanillin), DFT calculations showed that the electron density of the frontier orbitals is well-distributed, indicating it can act as both an electron donor and acceptor. uctm.edu The HOMO-LUMO energy gap for a similar compound, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), was calculated to be significant, indicating charge transfer occurs within the molecule. The presence of the additional electron-withdrawing chlorine atom in this compound would likely lead to a smaller HOMO-LUMO gap compared to vanillin (B372448) or isovanillin (B20041), thereby enhancing its reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Parameter | Expected Characteristic | Implication |

| HOMO Localization | Concentrated on the benzene ring, hydroxyl, and methoxy groups. | Site of potential electrophilic attack. |

| LUMO Localization | Concentrated on the aldehyde and chloro-substituted carbon atoms. | Site of potential nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Relatively small, likely smaller than vanillin or isovanillin. | Indicates high reactivity and significant intramolecular charge transfer. |

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.deq-chem.com This analysis provides valuable insights into intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The stabilization energy (E²) associated with these interactions quantifies the extent of electron delocalization. nih.gov

Studies on related molecules, such as 2-(2-Hydroxyphenyl)-1-azaazulene, have used NBO analysis to identify weak bonds resulting from hyperconjugative interactions like n → σ* delocalization. nih.gov In this compound, key interactions would include the delocalization of lone pair electrons from the phenolic oxygen (n(O)) to the π* orbitals of the C=C bonds in the ring, and from the methoxy oxygen to the ring. These interactions stabilize the system and influence its geometry and reactivity.

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Effect |

| Lone Pair of Hydroxyl Oxygen | π* (C=C) of Benzene Ring | n → π | Strong electron delocalization, ring activation. |

| Lone Pair of Methoxy Oxygen | π (C=C) of Benzene Ring | n → π | Electron delocalization, ring activation. |

| π (C=C) of Benzene Ring | π (C=O) of Aldehyde | π → π | Conjugation, charge transfer to the aldehyde group. |

| Lone Pair of Chlorine | σ (C-C) of Benzene Ring | n → σ* | Weaker delocalization, influences bond lengths. |

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) is a real-space property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MESP surface would show the most negative potential around the oxygen atom of the aldehyde group, followed by the oxygen of the hydroxyl group. These sites represent the primary locations for electrophilic attack or hydrogen bonding interactions. The chlorine atom would also contribute to a region of negative potential. Conversely, the most positive potential would be located on the hydrogen atom of the hydroxyl group, making it a likely site for donation in a hydrogen bond. The aldehyde proton would also exhibit a positive potential. This mapping helps to rationalize the molecule's intermolecular interactions and chemical reactivity. researchgate.netnih.gov

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

In this compound, the aldehyde carbon and the carbons attached to the electron-withdrawing chloro and aldehyde groups are expected to have high values for the f⁺ function, indicating they are the most susceptible sites for a nucleophilic attack. The carbons bearing the electron-donating hydroxyl and methoxy groups, along with the oxygen atoms themselves, would likely show high values for the f⁻ function, marking them as probable sites for electrophilic attack. Computational studies on similar molecules like 3-hydroxy-4-nitrobenzaldehyde (B145838) have effectively used Fukui functions to pinpoint these relative reactivities. tandfonline.com

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Site | Chemical Interpretation |

| Chemical Hardness (η) | Relatively low | High reactivity. |

| Electrophilicity Index (ω) | High | Strong electrophilic character. |

| Fukui Function (f⁺) | High on aldehyde carbon and adjacent ring carbons. | Most probable sites for nucleophilic attack. |

| Fukui Function (f⁻) | High on hydroxyl/methoxy oxygens and associated ring carbons. | Most probable sites for electrophilic attack. |

Topological Analyses of Electron Density (e.g., ELF, LOL, NCI, QTAIM, RDG)

Topological analyses of the electron density provide a profound understanding of chemical bonding and non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density (ρ) and its Laplacian (∇²ρ) to define atoms, bonds, and their characteristics. gla.ac.uk Other methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) map the regions of electron localization, highlighting bonds and lone pairs. Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are particularly adept at visualizing weak interactions like hydrogen bonds and van der Waals forces. nih.gov

For this compound, a QTAIM analysis would be expected to reveal bond critical points (BCPs) between the atoms, with the properties of these BCPs (e.g., electron density) indicating the strength and nature of the covalent bonds. An intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen is possible, which would be identified by a bond path in QTAIM and a specific signature in an NCI or RDG plot. ELF and LOL analyses would visually confirm the localization of the π-system of the benzene ring, the C=O double bond, and the lone pairs on the oxygen and chlorine atoms.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. nih.govnih.gov It is a crucial tool in drug discovery and for understanding biological processes. Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of the ligand-protein complex over time.

While no specific docking studies for this compound are readily available, its structural features suggest it could be an effective ligand for various biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The aldehyde and methoxy oxygens can act as hydrogen bond acceptors. The benzene ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The chlorine atom can form halogen bonds or participate in hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools designed to predict the biological activity or toxicity of chemical compounds based on their molecular structures. nih.govyoutube.com These models establish a mathematical correlation between the chemical structure and the endpoint of interest, such as toxicity. nih.gov The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determines its biological activity.

While specific QSAR and QSTR studies focusing exclusively on this compound are not extensively documented in publicly available research, the extensive body of work on substituted benzaldehydes and other aromatic compounds provides a framework for understanding its potential behavior. rsc.org Studies on similar compounds allow for the prediction of toxicity and the identification of key molecular features that may contribute to adverse effects. rsc.orgnih.gov

Research Findings from Analogous Compounds

Research into the toxicity of aromatic compounds, including various substituted benzaldehydes, has identified several molecular descriptors that are crucial in predicting toxicity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

For a broader class of chemicals, QSAR models have successfully predicted various toxicity endpoints, from acute toxicity (LD50) to more complex endpoints like carcinogenicity and skin sensitization. nih.govnih.gov These models often rely on a combination of descriptors to capture the multifaceted nature of chemical-biological interactions.

The following table summarizes key molecular descriptors often employed in QSAR/QSTR studies of aromatic aldehydes and their general influence on toxicity:

Table 1: Key Molecular Descriptors in QSAR/QSTR Studies of Aromatic Aldehydes

| Descriptor Category | Specific Descriptor Example | General Influence on Toxicity |

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | A lower ELUMO value often correlates with higher electrophilicity and increased reactivity, which can lead to greater toxicity. nih.gov |

| Dipole Moment | Can influence a compound's solubility and ability to traverse biological membranes, thereby affecting its bioavailability and toxicity. | |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Higher logP values indicate greater lipophilicity, which can enhance membrane permeability and accumulation in fatty tissues, often leading to increased toxicity. nih.gov |

| Steric/Topological | Molecular Weight | Can influence transport and binding to biological targets. |

| Molecular Connectivity Indices | Reflect the degree of branching and complexity of the molecule, which can impact its interaction with receptors or enzymes. nih.gov |

Predictive Modeling Approaches

Various computational methods are used to build QSAR and QSTR models. nih.gov One common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the toxicity to a set of molecular descriptors. rsc.org More advanced techniques include machine learning algorithms like k-Nearest Neighbors (kNN) and Artificial Neural Networks (ANN), which can capture more complex, non-linear relationships. europa.eunih.gov

For example, a Genetic Algorithm-Multiple Linear Regression (GA-MLR) approach was used to develop a robust model for the acute oral toxicity of a series of aromatic compounds. rsc.org The genetic algorithm component is employed to select the most relevant descriptors from a large pool of possibilities, thereby preventing overfitting and enhancing the model's predictive power. rsc.org

The table below illustrates a hypothetical QSTR model structure based on findings from studies on related aromatic compounds, demonstrating how different descriptors might be combined to predict toxicity.

Table 2: Illustrative QSTR Model for Aromatic Compound Toxicity

| Model Component | Description | Example from Literature |

| Dependent Variable | The toxicity endpoint being predicted. | pLD50 (-log(LD50 in mol/kg)) europa.eu |

| Independent Variables (Descriptors) | Molecular properties used for prediction. | logP, ELUMO, Number of C-O bonds nih.govnih.gov |

| Regression Equation (Hypothetical) | pLD50 = c₀ + c₁(logP) - c₂(ELUMO) + c₃(Descriptor Z) | A study on N-nitroso compounds found that toxicity depended on polarizability, ionization potential, and the presence of C-O bonds. nih.gov |

| Statistical Validation | Metrics used to assess the model's performance. | R² (Coefficient of Determination), Q² (Cross-validated R²) nih.govnih.gov |

The predictive power of these models is rigorously evaluated through internal and external validation techniques to ensure their reliability for screening new or untested chemicals. nih.gov While a dedicated QSAR/QSTR model for this compound would require specific experimental data for its development and validation, the established methodologies and findings from structurally related compounds provide a solid foundation for its future in silico assessment.

Biological Activity Research in Vitro Mechanistic and Pathway Investigations

Antimicrobial Research Pathways

Investigations into the antimicrobial properties of chemical compounds are fundamental to discovering new therapeutic agents. This section details the known in vitro research concerning the efficacy of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde against bacterial and fungal pathogens and the underlying molecular mechanisms.

In Vitro Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

A review of scientific literature and databases did not yield specific studies on the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, there is no available data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against common bacterial pathogens.

| Bacterial Strain | Gram Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

In Vitro Antifungal Activity against Fungal Pathogens

There is currently no specific research available in published literature detailing the in vitro antifungal activity of this compound. Studies investigating its efficacy against common fungal pathogens such as Aspergillus species or Candida species have not been found.

| Fungal Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Data Not Available | Data Not Available | N/A |

Molecular Mechanisms of Microbial Growth Inhibition

Given the absence of primary research on its antibacterial or antifungal properties, the molecular mechanisms by which this compound might inhibit microbial growth have not been elucidated. There is no available information on its potential to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis in microorganisms.

Anti-inflammatory Signal Transduction Research

This section explores the potential of this compound to interact with pathways involved in inflammation, such as the inhibition of specific enzymes and the modulation of inflammatory molecules.

Inhibition of Lipoxygenase Enzymes (e.g., 12-LOX)

Searches of scientific databases and literature show no available studies investigating the inhibitory effect of this compound on lipoxygenase (LOX) enzymes, including platelet-type 12-lipoxygenase (12-LOX). While related benzaldehyde (B42025) derivatives have been explored as LOX inhibitors, no specific data for this particular compound is documented.

Modulation of Inflammatory Mediators

No research was found that specifically examines the ability of this compound to modulate the production or activity of inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) or other signaling molecules involved in inflammatory responses.

In Vitro Antitumor and Cytotoxicity Research

Investigations into the direct effects of this compound on cancer cells have been limited, but preliminary findings suggest potential cytotoxic capabilities.

Effects on Cancer Cell Proliferation and Viability in Cell Line Models

In vitro studies have indicated that this compound possesses the ability to inhibit the proliferation of cancer cells. However, specific details regarding the tested cancer cell lines and the corresponding IC50 values (the concentration required to inhibit the growth of 50% of cells) are not extensively documented in the currently accessible literature.

Molecular Interactions with Cellular Components (e.g., DNA Binding)

The proposed mechanism for its antitumor activity involves direct interaction with crucial cellular components. It has been suggested that this compound may exert its effects by binding to DNA sequences that are critical for transcriptional regulation, thereby interfering with cancer cell processes. Furthermore, research on its synonym, 2-chlorovanillin, has pointed towards a potential for DNA-damaging potency, which could contribute to its cytotoxic effects.

Other Investigated Biological Activities

Broader screenings of this compound have assessed its potential in other areas of biological activity, including its capacity as an antioxidant, an enzyme inhibitor, and an anti-parasitic agent.

Antioxidant Activity and Reactive Oxygen Species Modulation

Currently, there is a lack of specific studies in the public domain that directly evaluate the antioxidant activity or the reactive oxygen species (ROS) modulating effects of this compound. While related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have shown moderate antioxidant properties, this specific activity has not been confirmed for the chlorinated variant.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Proteases)

General findings indicate that this compound may act as an inhibitor of certain enzymes that are involved in cancer progression and inflammatory responses by binding to their active sites. However, specific research detailing its inhibitory effects on acetylcholinesterase, butyrylcholinesterase, or specific proteases is not available in the reviewed literature.

Anti-parasitic Activity in Model Systems (e.g., Trypanosoma cruzi)

Based on available scientific data, there are no current studies demonstrating or investigating the anti-parasitic activity of this compound against model systems such as Trypanosoma cruzi, the parasite responsible for Chagas disease.

Structure Activity Relationship Sar Studies of 2 Chloro 4 Hydroxy 3 Methoxybenzaldehyde Analogs

Design and Synthesis of Systematically Modified Analogs

The design of analogs of 2-chloro-4-hydroxy-3-methoxybenzaldehyde often begins with the core scaffold, where each substituent—the chloro, hydroxyl, methoxy (B1213986), and aldehyde groups—is considered a point for modification. The synthesis of these analogs involves multi-step chemical reactions, often starting from commercially available precursors. For instance, in studies of closely related scaffolds like the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series, the synthesis begins with o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a compound structurally similar to the titular compound but lacking the C2-chloro group. nih.gov

A common synthetic strategy involves the reductive amination of the parent aldehyde to form a benzylamine (B48309) intermediate. This amine can then be reacted with a variety of partners, such as sulfonyl chlorides, to generate a library of analogs. Modifications can be systematically introduced at several positions:

The Benzaldehyde (B42025) Ring: The chloro, hydroxyl, and methoxy groups can be altered. For example, the chloro group at the C2 position can be replaced with other halogens (e.g., bromo, fluoro) or small alkyl groups to probe the influence of steric and electronic effects. The hydroxyl group at C4 and the methoxy group at C3 are crucial for interaction with biological targets, and their modification, such as conversion to esters or ethers, or positional isomerization, can provide significant SAR insights. researchgate.net

The Aldehyde Functional Group: The aldehyde can be converted to other functional groups, such as an oxime, hydrazone, or a Schiff base, by reacting with the appropriate amine derivatives. rsc.org This allows for the introduction of a wide range of substituents and the exploration of different chemical spaces. For example, reacting 4-hydroxy-3-methoxybenzaldehyde (vanillin) with various aroyl hydrazides produces a series of aroyl hydrazone derivatives. rsc.org

The synthesis of these analogs is typically confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to ensure the purity and verify the structure of the final compounds before biological evaluation.

Identification of Pharmacophoric Features for Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For analogs of this compound, identifying these pharmacophoric features is key to understanding their mechanism of action. This is often achieved through a combination of SAR studies and computational modeling.

Studies on vanillin (B372448) derivatives, which share the 4-hydroxy-3-methoxybenzaldehyde core, have been used to develop pharmacophore models for specific biological targets. For example, in the search for new antimicrobial agents against Staphylococcus aureus, a pharmacophore model was developed based on the interactions of vanillin derivatives with the enzyme enoyl-ACP reductase (saFabI). unimas.my The key pharmacophoric features identified often include:

Hydrogen Bond Donors and Acceptors: The hydroxyl group at the C4 position and the oxygen of the methoxy group at C3 are critical hydrogen bond acceptors and donors. The aldehyde oxygen is also a key hydrogen bond acceptor. These features allow the molecule to form specific interactions with amino acid residues in the active site of a target protein.

Aromatic Features: The benzene (B151609) ring itself provides a hydrophobic surface that can engage in van der Waals and pi-stacking interactions with the target.

Spatial Arrangement: The relative positions of these functional groups are crucial. The ortho-positioning of the hydroxyl and methoxy groups, for instance, can lead to intramolecular hydrogen bonding, which may affect the molecule's conformation and its ability to bind to a target.

In a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of the 12-lipoxygenase enzyme, the 2-hydroxy-3-methoxy substitution pattern on the benzylamine ring was found to be a key pharmacophoric feature for potent inhibition. nih.gov This highlights the importance of this specific arrangement of functional groups for biological activity.

The following table summarizes the key pharmacophoric features and their potential roles in target interactions.

| Pharmacophoric Feature | Potential Role in Target Interaction |

| C4-Hydroxyl Group | Hydrogen bond donor/acceptor |

| C3-Methoxy Group | Hydrogen bond acceptor, steric influence |

| C2-Chloro Group | Electronic and steric influence, potential for halogen bonding |

| Aldehyde Group | Hydrogen bond acceptor, reactive center for derivatization |

| Aromatic Ring | Hydrophobic interactions, pi-stacking |

Correlating Substituent Effects with Observed Biological Responses

A central aspect of SAR studies is to establish a correlation between the chemical modifications of the analogs and their resulting biological activities. This is typically done by synthesizing a series of compounds with systematic variations and then testing them in relevant biological assays.

For example, in the study of 4-hydroxy-3-methoxy-benzaldehyde aroyl hydrazones, the antimicrobial activity against various bacterial strains was evaluated. rsc.org It was found that the presence of a hydroxyl group on the aroyl moiety significantly enhanced the antimicrobial activity. This suggests that an additional hydrogen bonding site can improve the interaction with the bacterial target.